4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxy-6-nitrophenol
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Overview
Description
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone is a complex organic compound that combines the structural features of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 1-(1,3-benzothiazol-2-yl)hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 1-(1,3-benzothiazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzaldehyde derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
1-(1,3-Benzothiazol-2-yl)hydrazine: Another precursor used in the synthesis.
5-Nitrovanillin: A structurally similar compound with different functional groups.
Uniqueness
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(1,3-benzothiazol-2-yl)hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H12N4O4S |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C15H12N4O4S/c1-23-12-7-9(6-11(14(12)20)19(21)22)8-16-18-15-17-10-4-2-3-5-13(10)24-15/h2-8,20H,1H3,(H,17,18)/b16-8+ |
InChI Key |
KSZAFFRWOCWNFB-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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